(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is a compound of interest in various fields of chemistry and industry. This compound features a trifluoromethoxy group, which is known for its electron-withdrawing properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethoxy group into an appropriate precursor. One common method is the nucleophilic substitution of a halogenated precursor with a trifluoromethoxy group donor. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. The use of reagents such as antimony trifluoride and hydrogen fluoride in a controlled environment allows for the efficient introduction of the trifluoromethoxy group .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its binding affinity and reactivity with enzymes and receptors. This can lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Fluorinated carbamates: These compounds have similar structural features and are used in similar applications.
Uniqueness
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
tert-butyl N-[1-(trifluoromethoxy)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO3/c1-6(5-15-9(10,11)12)13-7(14)16-8(2,3)4/h6H,5H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPPUDRHUVAZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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